molecular formula C20H15BrN2O3 B11554428 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]benzoic acid

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B11554428
M. Wt: 411.2 g/mol
InChI Key: ITTMNGGKYAAUFE-WSDLNYQXSA-N
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Description

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a bromonaphthalene moiety and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the bromonaphthalene derivative. One common method involves the bromination of naphthalene to produce 4-bromonaphthalene, which is then subjected to further reactions to introduce the acetamido and imino groups. The final step involves the condensation of the intermediate with benzoic acid under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-naphthaleneboronic acid
  • 4-Bromophenylboronic acid
  • Naphthalene-1-boronic acid

Uniqueness

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C20H15BrN2O3

Molecular Weight

411.2 g/mol

IUPAC Name

4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C20H15BrN2O3/c21-18-10-9-15(16-3-1-2-4-17(16)18)11-19(24)23-22-12-13-5-7-14(8-6-13)20(25)26/h1-10,12H,11H2,(H,23,24)(H,25,26)/b22-12+

InChI Key

ITTMNGGKYAAUFE-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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